N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide
Description
N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes a dimethylamino group, a dimethylphenyl group, and a fluoropyridine sulfonamide moiety
Properties
IUPAC Name |
N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2S/c1-13-7-6-8-14(2)18(13)22(12-15(3)21(4)5)25(23,24)17-9-16(19)10-20-11-17/h6-11,15H,12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCKASUNDGUEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)N(C)C)S(=O)(=O)C2=CN=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with an appropriate alkyl halide to form the dimethylamino group.
Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is introduced to the intermediate.
Formation of the Fluoropyridine Sulfonamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites, while the fluoropyridine moiety can participate in aromatic interactions. The sulfonamide group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminopropyl acrylamide: Similar in structure but lacks the fluoropyridine and sulfonamide groups.
Dimethylaminopropylamine: Contains the dimethylamino group but lacks the aromatic and sulfonamide functionalities.
Uniqueness
N-[2-(dimethylamino)propyl]-N-(2,6-dimethylphenyl)-5-fluoropyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluoropyridine sulfonamide moiety distinguishes it from other similar compounds, providing unique binding properties and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
